molecular formula C15H22O2 B065372 2-Methyl-2-adamantyl methacrylate CAS No. 177080-67-0

2-Methyl-2-adamantyl methacrylate

Cat. No. B065372
CAS No.: 177080-67-0
M. Wt: 234.33 g/mol
InChI Key: FDYDISGSYGFRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06248920B1

Procedure details

The procedure of Comparative Example 1 was repeated with the proviso that under the cooling conditions, 24 ml of pyridine was slowly dropwise added to a mixture of 22.6 g (0.136 mole) of 2-methyl-2-adamantanol, 130 ml of THF and 26.6 g of methacrylic chloride. The raw product was purified on a column of silica gel to obtain 12.1 g of the target product, i.e., 2-methyl-2-adamantyl methacrylate, (yield: 39.0%). It was confirmed that the product contained a remarkable amount of impurities.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][C:8]1([OH:18])[CH:15]2[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:17][CH:9]1[CH2:10]3)[CH2:14]2.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21]>C1COCC1>[C:19]([O:18][C:8]1([CH3:7])[CH:9]2[CH2:17][CH:13]3[CH2:12][CH:11]([CH2:16][CH:15]1[CH2:14]3)[CH2:10]2)(=[O:23])[C:20]([CH3:22])=[CH2:21]

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
CC1(C2CC3CC(CC1C3)C2)O
Name
Quantity
26.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The raw product was purified on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(C2CC3CC(CC1C3)C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.